4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester is a fluorinated aromatic compound with significant applications in medicinal chemistry and agrochemical development. Its unique molecular structure, characterized by the presence of difluoromethoxy and fluorophenyl groups, enhances its reactivity and biological activity. This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in drug design and biochemical studies.
This compound has the following identifiers:
It falls under the category of fluorinated organic compounds, specifically aromatic esters, which are known for their diverse applications in pharmaceuticals and specialty chemicals .
The synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester typically involves several steps:
In industrial settings, optimized processes such as continuous flow reactors may be employed to enhance efficiency and scalability, ensuring consistent product quality.
The molecular structure of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester can be represented as follows:
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester can participate in several types of chemical reactions:
Reagents commonly used include:
The reaction conditions (temperature, solvent, pH) are critical for achieving desired outcomes.
The mechanism of action for 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester often involves its role in carbon-carbon bond formation through processes such as Suzuki–Miyaura coupling reactions.
These mechanisms highlight the compound's utility in synthesizing complex organic molecules .
The compound's properties are influenced by its fluorinated structure, which affects its interaction with biological macromolecules such as enzymes and receptors .
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester has several notable applications:
Fluorine’s incorporation into organic frameworks profoundly alters their physicochemical and biological properties. With an electronegativity of 3.98 (Pauling scale) and a small atomic radius (1.47 Å), fluorine substituents enhance metabolic stability, lipophilicity, and bioavailability in drug candidates [5] [9]. Approximately 30% of newly approved small-molecule pharmaceuticals contain fluorine, including blockbuster drugs like lenacapavir and sotorasib, underscoring fluorine’s critical role in drug design [5] [10]. In material science, fluorinated compounds enable high-performance polymers, liquid crystals, and photovoltaic materials due to their chemical inertness, thermal stability, and unique electronic properties [2] [9]. The carbon-fluorine bond (bond energy: ∼472 kJ/mol) also resorts oxidative and enzymatic degradation, extending the half-life of bioactive molecules [5] [9].
Table 1: Impact of Fluorine on Drug Properties
Property | Effect of Fluorine | Example Drug |
---|---|---|
Metabolic Stability | Blocks cytochrome P450 oxidation at labile sites | Sotorasib (anti-cancer) [5] |
Lipophilicity | Increases logP (hydrophobicity), enhancing membrane permeability | Belzutifan (anti-tumor) [5] |
Bioavailability | Modulates pKa of adjacent functional groups; improves absorption | Atogepant (migraine) [5] |
Binding Affinity | Engages in dipolar interactions with target proteins | Riluzole (ALS therapy) [10] |
The difluoromethoxy group (–OCF₂H) exhibits distinct stereoelectronic characteristics:
The fluoro substituent (–F) at the ortho position (C3 of the phenyl ring) further influences electronic density and steric interactions:
Table 2: Key Structural Parameters of Substituents
Substituent | Bond Length (Å) | Bond Angle (°) | Electronic Effect | Role in Compound |
---|---|---|---|---|
–OCF₂H | C–O: 1.36; C–F: 1.33 | F–C–F: 108° | σ-withdrawing/π-donating | Enhances stability and lipophilicity [1] [10] |
ortho-F | C–F: 1.34 | C–C–F: 120° | −I effect | Directs regiochemistry [1] [8] |
Arylacetic acid esters serve as versatile synthons due to their:
For 4-(difluoromethoxy)-3-fluorophenylacetic acid methyl ester (C₁₀H₉F₃O₃; MW 234.17 g/mol) [1], the methyl ester acts as a protected precursor. Hydrolysis generates the free acid, a key intermediate for amide couplings or peptide mimetics. Ethyl ester analogs (e.g., ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate, EVT-11998279) are used in pharmaceutical screens for anti-inflammatory/anticancer activity [3].
Table 3: Key Derivatives and Analogs
Compound | CAS Number | Molecular Formula | Application |
---|---|---|---|
Methyl 4-(difluoromethoxy)-3-iodobenzoate | 1131614-23-7 | C₉H₇F₂IO₃ | Suzuki coupling precursor |
4-(Difluoromethoxy)-3-fluorobenzaldehyde | 1214379-56-2 | C₈H₅F₃O₂ | Electrophile for Wittig reactions [8] |
Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate | Not specified | C₁₁H₁₁F₃O₃ | Agrochemical intermediate [3] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8